molecular formula C14H19NO2 B3579951 1-[(3,5-dimethylphenoxy)acetyl]pyrrolidine

1-[(3,5-dimethylphenoxy)acetyl]pyrrolidine

Cat. No.: B3579951
M. Wt: 233.31 g/mol
InChI Key: QSUWWXKGIFTSAT-UHFFFAOYSA-N
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Description

Pyrrolidine is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . It is found in tobacco and carrots, and the pyrrolidine structure is a constituent of some alkaloids (e.g., nicotine), and the amino acids proline and hydroxyproline .


Synthesis Analysis

Pyrrolidine and its derivatives can be synthesized through various methods. One method involves the boric acid-catalyzed 1,3-dipolar cycloaddition of N-benzylazomethine ylide with methyl ferulate . Another method involves the use of a nickel catalyst and benzaldehyde for C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Molecular Structure Analysis

The molecular structure of pyrrolidine consists of a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen in pyrrolidine contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are involved in various chemical reactions. For instance, all 3-chloro-1-aryl pyrrolidine-2,5-diones were able to inhibit hCA I and hCA II with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) .


Physical and Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It is a cyclic secondary amine, also classified as a saturated heterocycle .

Mechanism of Action

Pyrrolidine and its derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine and its derivatives have shown promise in various areas of research. For instance, compound 10e, a pyrrolidine derivative, has been identified as a promising starting point to be further developed as carbapenem antibiotic adjuvants .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-7-12(2)9-13(8-11)17-10-14(16)15-5-3-4-6-15/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUWWXKGIFTSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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